molecular formula C18H17N3O4 B2722313 2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941965-30-6

2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2722313
CAS RN: 941965-30-6
M. Wt: 339.351
InChI Key: KEECBQBJJOISGC-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, also known as KPT-185, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. It has been shown to inhibit the activity of the nuclear export protein XPO1, which is overexpressed in many types of cancer cells.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research efforts have focused on synthesizing novel compounds for potential therapeutic applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown anti-inflammatory and analgesic properties, indicating the wide-ranging synthetic potential of similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activity

Compounds related to "2,4-dimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide" have been explored for their antimicrobial and antifungal activities. Syntheses of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material revealed significant antibacterial and antifungal activities comparable to standard drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anti-inflammatory Activity

The exploration of heterocyclic systems fused to a thiophene moiety for anti-inflammatory properties demonstrates the versatility of pyrimidine derivatives in pharmaceutical research. These compounds, synthesized using citrazinic acid as a synthon, showed promising anti-inflammatory activity, highlighting the potential for developing novel anti-inflammatory agents (Amr, Sabry, & Abdulla, 2007).

Anticancer and Enzyme Inhibition

The discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, with selective inhibition of histone deacetylases, points towards the application of pyrimidine derivatives in cancer therapy. These compounds block cancer cell proliferation and induce apoptosis, underscoring their potential as anticancer drugs (Zhou et al., 2008).

Chemical Synthesis Techniques

Studies have also focused on the development of novel synthetic methods for heterocyclic compounds. For instance, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems showcases the innovative approaches to synthesizing pyrimidinones and related compounds, which can have various scientific and pharmaceutical applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

properties

IUPAC Name

2,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-16(18(23)21-9-5-4-6-15(21)19-11)20-17(22)13-8-7-12(24-2)10-14(13)25-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECBQBJJOISGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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